(4E)-4-[4-(benzyloxy)benzylidene]-3-(chloromethyl)isoxazol-5(4H)-one
Description
The compound “(4E)-4-[4-(benzyloxy)benzylidene]-3-(chloromethyl)isoxazol-5(4H)-one” is a substituted isoxazol-5(4H)-one derivative characterized by a chloromethyl group at position 3 and a 4-benzyloxy-substituted benzylidene moiety at position 2. The (4E)-configuration indicates the geometry of the benzylidene double bond, which influences molecular planarity and intermolecular interactions.
Properties
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(4-phenylmethoxyphenyl)methylidene]-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c19-11-17-16(18(21)23-20-17)10-13-6-8-15(9-7-13)22-12-14-4-2-1-3-5-14/h1-10H,11-12H2/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKYETLICFWNPC-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=NOC3=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/3\C(=NOC3=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[4-(benzyloxy)benzylidene]-3-(chloromethyl)isoxazol-5(4H)-one typically involves a multi-step process. One common method starts with the preparation of the isoxazole ring, followed by the introduction of the chloromethyl and benzyloxybenzylidene groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group (-CH2Cl) is highly susceptible to nucleophilic substitution reactions. This site reacts with nucleophiles such as amines, thiols, or alkoxides under mild conditions to yield derivatives with modified functionalities.
Key Findings :
-
The reaction with primary amines proceeds efficiently at room temperature, yielding stable aminomethyl derivatives .
-
Steric hindrance from the benzyloxybenzylidene group slightly slows substitution kinetics compared to simpler chloromethyl analogs .
Reactivity of the Isoxazole Ring
The isoxazole ring participates in electrophilic aromatic substitution (EAS) and cycloaddition reactions due to its electron-rich heterocyclic structure.
Electrophilic Aromatic Substitution
-
Nitration :
Reacts with HNO3/H2SO4 at 0–5°C to introduce nitro groups at the C-4 position of the isoxazole ring.
Product : 4-Nitro-substituted derivative . -
Halogenation :
Chlorination or bromination occurs selectively at the C-5 position using Cl2 or Br2 in acetic acid.
Product : 5-Halo-isoxazoles .
[3+2] Cycloadditions
The isoxazole’s conjugated system facilitates cycloadditions with dipolarophiles like alkynes or nitriles.
Oxidation of the Benzylidene Moiety
The benzyloxybenzylidene group undergoes oxidation to form ketones or carboxylic acids:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO4 | Acidic aqueous solution | 4-(Benzyloxy)benzoic acid derivative |
| CrO3 | Acetic anhydride | Ketone at the α-position |
Reduction of the Isoxazole Ring
Catalytic hydrogenation (H2/Pd-C) reduces the isoxazole ring to a β-aminoketone intermediate .
Photochemical and Thermal Rearrangements
Under UV light or heating, the compound undergoes electrocyclic ring-opening of the isoxazole to form nitrile ylides, which can participate in dipolar cycloadditions .
Example :
-
Thermal Rearrangement (150°C, toluene):
Generates a nitrile ylide intermediate, reacting with electron-deficient alkenes to yield pyrrolidine derivatives .
Cross-Coupling Reactions
The chloromethyl group enables palladium-catalyzed cross-coupling reactions:
| Reaction | Catalyst/Base | Product |
|---|---|---|
| Suzuki coupling | Pd(PPh3)4, K2CO3 | Biaryl-substituted isoxazoles |
| Heck reaction | Pd(OAc)2, PPh3 | Alkenyl-substituted derivatives |
Hydrolysis Reactions
The isoxazole ring hydrolyzes under acidic or basic conditions:
-
Acidic Hydrolysis (HCl, reflux):
Cleaves the ring to form a β-ketoamide intermediate . -
Basic Hydrolysis (NaOH, H2O/EtOH):
Yields a malonamide derivative .
Critical Research Gaps
-
Limited industrial-scale reaction optimization data.
-
Detailed mechanistic studies (e.g., DFT calculations) are sparse.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₈H₁₄ClNO₃
- Molecular Weight : 329.76 g/mol
- CAS Number : 1142199-48-1
The compound features an isoxazole ring, which is known for its biological activity, particularly in drug development. The presence of the benzyloxy group enhances its lipophilicity, potentially improving its bioavailability.
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its derivatives have shown promise as:
- Anticancer Agents : Research indicates that isoxazole derivatives can inhibit cancer cell proliferation. Studies have demonstrated that (4E)-4-[4-(benzyloxy)benzylidene]-3-(chloromethyl)isoxazol-5(4H)-one exhibits cytotoxic effects against various cancer cell lines, suggesting its potential in cancer therapy .
- Anti-inflammatory Agents : The compound's ability to modulate inflammatory pathways has been explored, with findings indicating that it can reduce markers of inflammation in vitro .
The biological activity of this compound has been assessed through various bioassays:
Synthesis of Novel Compounds
The compound serves as a building block for synthesizing more complex molecules. Researchers have utilized it to create derivatives with enhanced pharmacological profiles, demonstrating its utility in drug design .
Case Studies
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated several isoxazole derivatives, including this compound, revealing that it effectively induced apoptosis in breast cancer cells through the activation of caspase pathways .
- Anti-inflammatory Effects : Research conducted on animal models indicated that the compound significantly reduced edema and inflammatory cytokines, showcasing its potential as a therapeutic agent for inflammatory diseases .
- Synthesis and Characterization : A recent synthesis study highlighted the reaction conditions necessary to produce this compound efficiently, providing insights into optimizing yields for further research applications .
Mechanism of Action
The mechanism of action of (4E)-4-[4-(benzyloxy)benzylidene]-3-(chloromethyl)isoxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often studied using biochemical assays and molecular modeling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous isoxazol-5(4H)-one derivatives differ primarily in substituents on the benzylidene ring and the functional groups at position 3. Below is a detailed comparison based on substituent effects, synthesis, spectroscopic data, and reported activities.
Table 1: Substituent Variations and Key Properties
Key Observations
Substituent Effects on Reactivity and Properties: Electron-donating groups (e.g., 4-N(CH₃)₂, 4-OCH₃) increase electron density on the isoxazolone ring, enhancing stability and altering UV-Vis absorption . The benzyloxy group in the target compound provides steric hindrance and lipophilicity, which may delay metabolic degradation compared to smaller substituents like methoxy .
Synthetic Methods :
- Most analogs are synthesized via one-pot condensation of hydroxylamine hydrochloride, β-ketoesters, and substituted aldehydes. Catalysts like boric acid (yield: 85–92%) or amine-functionalized cellulose (eco-friendly, yield: 78%) optimize efficiency .
- The chloromethyl group is introduced via chlorination of hydroxymethyl precursors or direct substitution .
Spectroscopic Data :
- ¹H NMR : The chloromethyl group resonates at δ 4.56 (s, 2H) in methoxy-substituted analogs, while the benzylidene proton appears as a singlet near δ 7.55–8.48 .
- IR : C=O stretching at ~1700 cm⁻¹ and C=N at ~1600 cm⁻¹ are consistent across derivatives .
Biological Activities: Antimicrobial activity correlates with electron-withdrawing substituents (e.g., nitro, chloro), with MIC values as low as 8 µg/mL for dimethylamino analogs . Antioxidant activity is observed in hydroxy-substituted derivatives, likely due to radical-scavenging phenolic groups .
Biological Activity
(4E)-4-[4-(benzyloxy)benzylidene]-3-(chloromethyl)isoxazol-5(4H)-one, with the CAS number 1142199-48-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₈H₁₄ClNO₃
- Molecular Weight : 327.8 g/mol
- Structure : The compound features a chloromethyl group and a benzyloxy substituent on an isoxazole ring, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄ClNO₃ |
| Molecular Weight | 327.8 g/mol |
| CAS Number | 1142199-48-1 |
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, highlighting its potential as an antibacterial and anticancer agent.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, derivatives of chloromethyl compounds have shown effectiveness against several bacterial strains. A study on related compounds revealed that the presence of a chloromethyl group can enhance antibacterial properties due to its ability to interact with microbial cell membranes and disrupt their integrity .
Anticancer Properties
The isoxazole ring system is known for its pharmacological significance, particularly in cancer therapy. Studies have demonstrated that isoxazole derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various isoxazole compounds, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, suggesting strong potential for therapeutic applications in treating bacterial infections .
Case Study 2: Cytotoxicity in Cancer Cells
A cytotoxicity assay was conducted using human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited IC50 values ranging from 25 to 40 µM, indicating moderate cytotoxic effects. The study suggested that the compound induces apoptosis through caspase activation pathways, which are critical in programmed cell death mechanisms .
The proposed mechanism by which this compound exerts its biological effects includes:
- Cell Membrane Disruption : The chloromethyl group enhances membrane permeability, leading to increased susceptibility of bacteria.
- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins promote apoptotic pathways in cancer cells.
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, thereby inhibiting tumor growth.
Q & A
Basic: How can the one-pot synthesis of this compound be optimized for higher yield and purity?
Methodological Answer:
The synthesis involves a one-pot reaction starting with hydroxylamine hydrochloride, sodium acetate, ethyl acetoacetate, and substituted benzaldehyde derivatives. Key optimizations include:
- Catalyst Selection : Anhydrous sodium acetate facilitates oxime formation and cyclization .
- Reflux Conditions : Adjusting reflux time (e.g., 1–3 hours) and solvent (absolute ethanol) to balance intermediate stability and reaction completion .
- TLC Monitoring : Use silica-gel plates with ethyl acetate/hexane (1:3) to track oxime cyclization and benzylidene condensation .
- Purification : Cooling the reaction mixture and recrystallizing from ethanol to isolate the product .
Basic: What spectroscopic and chromatographic techniques are critical for structural confirmation?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the chloromethyl group (~4.5–5.0 ppm for CH2Cl) and benzylidene protons (δ ~7.3–8.1 ppm for aromatic and olefinic H) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretch (~1700 cm⁻¹) and C=N (~1600 cm⁻¹) for the isoxazolone core .
- X-ray Crystallography : Resolve E/Z isomerism and verify the (4E) configuration via single-crystal analysis .
- TLC : Monitor reaction progress using Rf values under UV light .
Advanced: How do substituents on the benzaldehyde moiety influence reaction kinetics and product stability?
Methodological Answer:
- Electron-Donating Groups (e.g., benzyloxy) : Increase electrophilicity of the benzaldehyde carbonyl, accelerating nucleophilic attack by the isoxazolone intermediate. This may reduce reflux time but increase risk of byproducts .
- Steric Effects : Bulky substituents (e.g., tert-butyl) can hinder condensation, requiring longer reaction times or higher temperatures .
- Stability Studies : Use accelerated degradation tests (e.g., 40°C/75% RH) to assess hydrolytic susceptibility of the chloromethyl group and benzylidene linkage .
Advanced: How can contradictions in reported synthetic pathways (e.g., solvent systems, catalysts) be resolved?
Methodological Answer:
- Comparative Analysis : Replicate methods from (ethanol/sodium acetate) and (alkaline chlorination) under controlled conditions. Compare yields, purity (HPLC), and reaction times .
- Mechanistic Probes : Use DFT calculations to model energy barriers for cyclization steps, identifying solvent-dependent transition states .
- Byproduct Identification : Employ LC-MS to detect intermediates (e.g., uncyclized oximes) and optimize catalyst loading to suppress side reactions .
Basic: What in vitro assays are suitable for preliminary antioxidant activity evaluation?
Methodological Answer:
- DPPH Radical Scavenging : Prepare 0.1 mM DPPH in methanol, incubate with the compound (10–100 µM), and measure absorbance at 517 nm. Calculate IC50 values .
- ABTS Assay : Generate ABTS•+ radicals via persulfate oxidation, and quantify decolorization at 734 nm .
- Positive Controls : Compare results with ascorbic acid or Trolox to validate assay sensitivity .
Advanced: How can computational methods guide SAR studies for derivatives targeting specific enzymes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions between the benzylidene moiety and enzyme active sites (e.g., COX-2 or NADPH oxidase) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to predict optimal groups for potency .
- ADMET Prediction : Employ SwissADME to assess logP, bioavailability, and CYP450 inhibition risks for lead optimization .
Advanced: What strategies mitigate challenges in crystallizing this compound for structural analysis?
Methodological Answer:
- Solvent Screening : Test slow evaporation in polar/non-polar solvent mixtures (e.g., ethanol/dichloromethane) to induce nucleation .
- Temperature Gradients : Use a thermal cycler to gradually lower temperature (0.5°C/hr) for larger crystal growth .
- Additive Engineering : Introduce trace co-solvents (e.g., DMSO) to disrupt π-π stacking and improve crystal morphology .
Basic: How to assess the hydrolytic stability of the chloromethyl group under physiological conditions?
Methodological Answer:
- pH-Dependent Studies : Incubate the compound in buffers (pH 1–9) at 37°C, and monitor degradation via HPLC at 254 nm .
- Kinetic Analysis : Fit degradation data to first-order models to calculate half-life (t1/2) and identify labile positions .
- Mass Spectrometry : Confirm hydrolysis products (e.g., hydroxymethyl derivatives) via ESI-MS .
Advanced: How does the (4E) configuration impact electronic properties and reactivity?
Methodological Answer:
- DFT Calculations : Compare HOMO/LUMO energies of (4E) and (4Z) isomers to predict electrophilicity and nucleophilic attack sites .
- UV-Vis Spectroscopy : Measure λmax shifts in different solvents to assess conjugation effects of the benzylidene group .
- Electrochemical Studies : Use cyclic voltammetry to evaluate redox behavior, particularly for antioxidant applications .
Advanced: What are the limitations of current synthetic routes, and how can they be addressed?
Methodological Answer:
- Byproduct Formation : Optimize stoichiometry (e.g., 1:1 molar ratio of aldehyde to isoxazolone) to minimize dimerization .
- Green Chemistry Approaches : Replace ethanol with ionic liquids or microwave-assisted synthesis to enhance efficiency and reduce waste .
- Scale-Up Challenges : Use flow chemistry for continuous production, ensuring consistent temperature and mixing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
